Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-)
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Overview
Description
Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) is a complex organic compound with a molecular formula of C20H14CuN3O15S4.3Na.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) involves several steps:
Diazotization: The starting material, 5-acetamido-4-hydroxy-3-aminonaphthalene-2,7-disulfonic acid, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)aniline to form the azo compound.
Complexation: The azo compound is complexed with copper ions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves precise temperature control, pH adjustment, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, leading to the cleavage of the azo bond.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of amines.
Scientific Research Applications
Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a pH indicator.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its complex structure.
Industry: Widely used in textile dyeing and printing.
Mechanism of Action
The mechanism of action of Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. The azo bond in the compound can undergo cleavage, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Reactive Violet 5: Similar in structure but with different substituents on the aromatic rings.
Reactive Blue 19: Another azo dye with a similar application but different color properties.
Uniqueness
Trisodium (5-acetamido-4-hydroxy-3-((2-hydroxy-5-methoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-) is unique due to its specific substituents and the presence of copper ions, which impart distinct chemical and physical properties.
Properties
CAS No. |
85631-95-4 |
---|---|
Molecular Formula |
C21H21CuN3Na3O16S4+3 |
Molecular Weight |
832.2 g/mol |
IUPAC Name |
trisodium;5-acetamido-4-hydroxy-3-[[2-hydroxy-5-methoxy-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid;copper |
InChI |
InChI=1S/C21H21N3O16S4.Cu.3Na/c1-10(25)22-14-7-12(42(30,31)32)5-11-6-18(43(33,34)35)20(21(27)19(11)14)24-23-13-8-16(39-2)17(9-15(13)26)41(28,29)4-3-40-44(36,37)38;;;;/h5-9,26-27H,3-4H2,1-2H3,(H,22,25)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;;/q;;3*+1 |
InChI Key |
QPVFSSZVADQRNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC(=C(C=C3O)S(=O)(=O)CCOS(=O)(=O)O)OC)S(=O)(=O)O.[Na+].[Na+].[Na+].[Cu] |
Origin of Product |
United States |
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